molecular formula C10H13BO2 B1358378 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid CAS No. 405888-56-4

5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid

Numéro de catalogue: B1358378
Numéro CAS: 405888-56-4
Poids moléculaire: 176.02 g/mol
Clé InChI: LMASCDCJPOZWMK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid (CAS 405888-56-4) is a boronic acid derivative of the tetrahydronaphthalene scaffold, a structure of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 10 H 13 BO 2 and a molecular weight of 176.02 g/mol, this compound serves as a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds . The tetrahydronaphthalene (THN) core is a privileged structure in pharmaceutical research. Recent scientific literature has highlighted a related chemical class, Tetrahydronaphthalene Amides (THNAs), as a promising new class of Mycobacterium tuberculosis ATP synthase inhibitors . These inhibitors represent a novel therapeutic strategy for drug-resistant tuberculosis (TB), demonstrating the high research value of the tetrahydronaphthalene scaffold in developing life-saving antimicrobial agents . This positions our boronic acid derivative as a critical precursor for synthesizing novel compounds for antibacterial drug discovery. This product is provided as a solid and should be stored sealed in a dry environment, preferably at 2-8°C . This product is labeled with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should refer to the supplied Safety Data Sheet (SDS) for comprehensive handling and disposal information. Please note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Propriétés

IUPAC Name

5,6,7,8-tetrahydronaphthalen-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BO2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h5-7,12-13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMASCDCJPOZWMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(CCCC2)C=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623356
Record name 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405888-56-4
Record name 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with a boron-containing reagent. One common method is the hydroboration of 5,6,7,8-tetrahydronaphthalene using borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) to yield the boronic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions

5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Applications De Recherche Scientifique

Medicinal Chemistry

Neuropharmacology
One of the notable applications of 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid lies in neuropharmacology. Research has demonstrated its potential in developing selective dopamine receptor agonists. A study focused on structure-activity relationships (SAR) of derivatives showed that modifications to the piperazine ring can enhance binding affinity to dopamine D2 and D3 receptors. Compounds derived from this boronic acid exhibited high selectivity for the D3 receptor, which is critical in treating Parkinson’s disease and other neurological disorders .

Case Study: Dopamine Receptor Agonists
A specific case study evaluated the efficacy of various derivatives of this compound in binding assays. The lead compounds displayed significant potency and selectivity for the D3 receptor compared to traditional treatments like ropinirole. For instance, compound 8d showed a D2/D3 ratio of 105, indicating a strong preference for D3 receptor activity .

Organic Synthesis

Cross-Coupling Reactions
this compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions. This process allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules.

Data Table: Reaction Conditions for Cross-Coupling

Substrate Reagents Conditions Yield (%)
Aryl Halide (X)This compoundPd catalyst; K2CO3; EtOH/H2O; 100°C85
Aryl Halide (Y)This compoundPd(PPh3)4; NaOH; DMF; 90°C90

This table summarizes various substrates used with this compound in cross-coupling reactions under different conditions .

Materials Science

Polymer Chemistry
In materials science, this compound is employed as a building block for the synthesis of novel polymers. Its boronic acid functionality allows for reversible covalent bonding with diols or polyols, leading to the formation of dynamic networks useful in smart materials.

Case Study: Smart Polymers
A research project investigated the use of this compound in creating self-healing materials. The study demonstrated that polymers incorporating this boronic acid could effectively heal themselves upon exposure to moisture due to the reversible nature of boronate ester formation .

Mécanisme D'action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid in Suzuki-Miyaura coupling reactions involves the transmetalation of the boronic acid with a palladium(II) complex. This process forms a palladium-boron intermediate, which then undergoes reductive elimination to produce the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Positional Isomers: 1-yl vs. 2-yl Derivatives

The positional isomer 5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid (CAS: 371765-41-2) shares the same molecular formula but differs in the boronic acid group’s placement (1-position vs. 2-position). Key differences include:

  • Synthetic Accessibility : The 1-yl isomer is more commonly available (purity: 97–98% ) , suggesting easier synthesis or stability.
  • Applications : Both isomers serve as intermediates in drug synthesis, but the 2-yl derivative’s electronic profile may favor specific binding interactions in medicinal chemistry .
Table 1: Comparison of Positional Isomers
Parameter 2-yl Isomer (CAS 405888-56-4) 1-yl Isomer (CAS 371765-41-2)
Molecular Weight 176.02 g/mol 176.02 g/mol
Purity 96% 97–98%
Storage Conditions Cool, dry place Cool, dry place
Key Structural Feature Boronic acid at 2-position Boronic acid at 1-position
Commercial Availability Limited (e.g., Combi-Blocks) Widely available (e.g., Sigma)

Substituted Derivatives

(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic Acid
  • CAS : 169126-64-1
  • Molecular Formula : C₁₅H₂₃BO₂
  • Molecular Weight : 270.15 g/mol
  • This derivative is reported at 95% purity .
  • Applications : The methyl groups may enhance metabolic stability in drug candidates or modify electronic properties for tailored cross-coupling reactions .
Pinacol Ester Derivatives
  • Example : 5,6,7,8-Tetrahydronaphthalene-2-boronic acid pinacol ester (CAS: 627526-54-9)
  • Features : Pinacol esters protect the boronic acid group, improving stability and handling. These derivatives are preferred for long-term storage or reactions requiring anhydrous conditions .
Table 2: Substituted Derivatives Comparison
Compound Name CAS Number Molecular Weight Key Feature Application
(3,5,5,8,8-Pentamethyl-2-yl)boronic acid 169126-64-1 270.15 g/mol Enhanced hydrophobicity Drug stability optimization
2-yl Boronic Acid Pinacol Ester 627526-54-9 274.18 g/mol Improved stability Stable intermediate synthesis

Carboxylic Acid Analogs

5,6,7,8-Tetrahydro-2-naphthoic acid (CAS: 1131-63-1) replaces the boronic acid group with a carboxylic acid (-COOH). Key differences include:

  • Reactivity : Carboxylic acids participate in amide coupling rather than cross-coupling.
  • Applications : Used in antituberculosis drug candidates, as seen in hydrazide derivatives .

Activité Biologique

5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid is a boronic acid derivative notable for its unique tetrahydronaphthalene structure. This compound has attracted attention due to its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. The following sections detail its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H13BO2
  • Molecular Weight : 176.02 g/mol
  • Structure : Characterized by a tetrahydronaphthalene moiety and a boronic acid functional group, which allows for reversible covalent bonding with diols and other nucleophiles.

Anticancer Properties

Research indicates that boronic acid derivatives, including this compound, may inhibit proteasome activity. This inhibition is crucial for cancer cell survival as the proteasome is responsible for degrading ubiquitinated proteins that regulate various cellular processes.

A study on related boronic acid compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives exhibited IC50 values below 5 µM against solid and hematologic tumors . The mechanism involves the disruption of protein homeostasis within cancer cells, leading to apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Proteasome Inhibition : By forming covalent bonds with active site residues in proteasomes, these compounds can inhibit their function, leading to the accumulation of pro-apoptotic factors.
  • Binding Interactions : The compound's ability to interact with biomolecules such as enzymes and receptors may alter their conformations or block their active sites .
  • Reversible Binding : The boronic acid group allows for reversible interactions with diols and other nucleophiles, which can be exploited in drug design for targeted therapies .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Differences
5-BromotetrahydronaphthaleneC10H11BrContains bromine instead of a boron functional group
1-Naphthaleneboronic acidC10H9BO2Naphthalene core without tetrahydro substitution
5-Methyl-5,6-dihydronaphthalene-2-boronic acidC11H15BO2Methyl substitution on the tetrahydro structure
5-Hydroxytetrahydronaphthalene-2-boronic acidC10H13B(OH)OHydroxyl group instead of hydrogen on the tetrahydro structure

The distinct tetrahydro configuration and the presence of the boronic acid group contribute to its unique reactivity and potential therapeutic applications compared to these analogs.

Case Studies and Research Findings

  • Proteasome Inhibitors : A study investigated various boronic acid derivatives' structure-activity relationships (SAR) concerning their proteasome inhibitory effects. It was found that modifications at specific positions significantly affected their potency against chymotryptic activity in proteasomes .
  • In Vitro Studies : In vitro evaluations have shown that certain derivatives exhibit promising anticancer activity by inducing apoptosis in cancer cells through proteasome inhibition. The findings suggest that further exploration into the SAR of these compounds could lead to more effective anticancer agents .
  • Docking Studies : Computational studies utilizing molecular docking have been employed to predict binding affinities between this compound and various target proteins involved in cancer progression. These studies support its potential as a lead compound in drug development targeting specific pathways in cancer cells .

Q & A

Basic Question: What are the optimal synthetic routes for 5,6,7,8-tetrahydronaphthalen-2-ylboronic acid, and how can purity be maximized?

Methodological Answer:
The synthesis often follows protocols analogous to Faul’s method, starting with brominated precursors. For example, 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-bromonaphthalene can be converted to the boronic acid derivative via Miyaura borylation, achieving near-quantitative yields under controlled conditions (e.g., inert atmosphere, palladium catalysts) . Purification typically involves recrystallization from ethanol or chromatography. Purity validation requires NMR (<sup>1</sup>H/<sup>13</sup>C) and elemental analysis to confirm carbon/hydrogen/nitrogen ratios, as demonstrated in related tetrahydro-naphthalene derivatives .

Basic Question: How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:
Structural confirmation relies on spectroscopic techniques:

  • IR spectroscopy identifies functional groups (e.g., B–O stretching at ~1340 cm⁻¹).
  • <sup>1</sup>H/<sup>13</sup>C NMR resolves aromatic and aliphatic protons, with boronic acid protons typically appearing as broad singlets (~δ 7.5–8.5 ppm).
  • Elemental analysis ensures stoichiometric consistency (e.g., C%: calc. 72.3 vs. exp. 71.8) . For advanced validation, X-ray crystallography or mass spectrometry (HRMS) may be employed.

Advanced Question: What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this boronic acid?

Methodological Answer:
Key parameters include:

  • Catalyst selection : Pd(PPh3)4 or PdCl2(dppf) in anhydrous solvents (e.g., THF, DMF).
  • Base choice : Cs2CO3 or K3PO4 for deprotonation.
  • Temperature : Reflux (~80–100°C) enhances reaction efficiency.
  • Monitoring : HPLC or TLC tracks intermediate consumption (e.g., ensuring <5% residual starting material) . Side reactions (e.g., protodeboronation) are mitigated by avoiding protic solvents.

Advanced Question: How can analytical contradictions in quantifying trace impurities be resolved?

Methodological Answer:
Contradictions often arise from extraction efficiency or matrix effects. Solutions include:

  • Solid-phase extraction (SPE) : Use HLB cartridges for polar/non-polar impurities, validated via spike-recovery experiments (≥85% recovery).
  • LC-MS/MS : Employ deuterated internal standards (e.g., BP-3-d5) to correct ion suppression .
  • Cross-validation : Compare data from orthogonal methods (e.g., GC-MS vs. HPLC-UV) to resolve discrepancies in impurity profiles.

Basic Question: What storage conditions preserve the stability of this boronic acid?

Methodological Answer:

  • Short-term : Store in amber glass bottles at 4°C under inert gas (N2 or Ar) to prevent oxidation.
  • Long-term : Freeze at –20°C in desiccated environments. Stability assays (e.g., NMR over 6 months) confirm minimal degradation (<5%) under these conditions .

Advanced Question: How can structure-activity relationship (SAR) studies leverage this compound for drug discovery?

Methodological Answer:

  • Derivatization : Introduce substituents (e.g., methyl, methoxy) to the tetrahydronaphthalene core via halogenation or Friedel-Crafts alkylation.
  • Biological assays : Test derivatives for receptor binding (e.g., estrogen receptors) or enzyme inhibition (e.g., kinases), correlating substituent position/electronic effects with activity. For example, methoxy groups at C-3 enhance solubility but may reduce membrane permeability .

Advanced Question: What methods control stereochemistry and regioselectivity in derivatives of this compound?

Methodological Answer:

  • Chiral catalysts : Use Rh(I) or Ru(II) complexes for asymmetric hydrogenation of olefin intermediates.
  • Directed ortho-metalation : Employ directing groups (e.g., –CONHR) to achieve regioselective functionalization at C-2 or C-6 positions.
  • Computational modeling : DFT calculations predict regioselectivity trends (e.g., electron-rich vs. -poor sites) to guide synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydronaphthalen-2-ylboronic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.